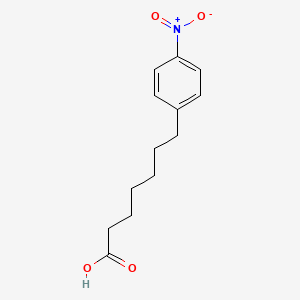

7-(4-Nitrophenyl)heptanoic acid

Overview

Description

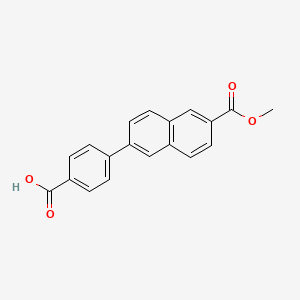

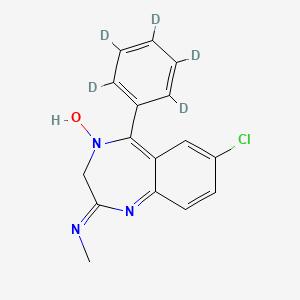

7-(4-Nitrophenyl)heptanoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 7-(4-Nitrophenyl)heptanoic acid involves several stages. In the first stage, 2-(4’-nitro)benzoylcyclohexanone is combined with water and potassium hydroxide and heated under reflux conditions for 1.25 hours . In the second stage, the mixture is treated with hydrogen chloride in water . The resulting compound is then suspended in water containing KOH and heated under reflux until homogeneous .Molecular Structure Analysis

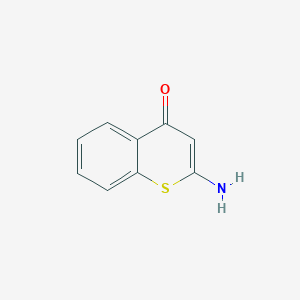

The molecular structure of 7-(4-Nitrophenyl)heptanoic acid consists of a total of 37 bonds, including 19 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 1 aromatic nitro group, and 1 hydroxyl group .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is selected due to the ease of monitoring by simple UV–visible spectroscopy and there is no side product .Scientific Research Applications

Esters Production

Heptanoic acid, which is a component of 7-(4-Nitrophenyl)heptanoic acid, is used to produce esters that serve as artificial flavors and fragrances in the food and cosmetics industries .

Pharmaceutical Intermediates

Heptanoic acid also serves as an intermediate in the production of various chemical compounds in the pharmaceutical industry . It’s possible that 7-(4-Nitrophenyl)heptanoic acid could have similar applications.

Plasticizers Manufacturing

Heptanoic acid is used in the manufacturing of plasticizers, substances added to plastics to increase their flexibility, workability, and longevity . 7-(4-Nitrophenyl)heptanoic acid could potentially be used in a similar manner.

Lubricants Production

In the production of certain lubricants, heptanoic acid is a key ingredient, adding beneficial properties to the end product . Given the structural similarity, 7-(4-Nitrophenyl)heptanoic acid might also be used in this context.

Solvents

Heptanoic acid is used as a solvent in some industrial applications, aiding in the dispersion of one substance within another . It’s plausible that 7-(4-Nitrophenyl)heptanoic acid could be used in a similar way.

Chemical Synthesis

Given its specific structure, 7-(4-Nitrophenyl)heptanoic acid could be used in chemical synthesis as a building block for more complex molecules .

Safety and Hazards

This compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials, including 7-(4-Nitrophenyl)heptanoic acid, is a topic of ongoing research . This reaction is a benchmark for assessing the activity of nanostructured materials, and thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

properties

IUPAC Name |

7-(4-nitrophenyl)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGPAKSYZIIBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)

![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)